molecular formula C18H16N2O3S B451837 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-benzothiophene-3-carbohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-benzothiophene-3-carbohydrazide

Cat. No.: B451837
M. Wt: 340.4g/mol
InChI Key: KFVYIJBLORCQLF-VXLYETTFSA-N
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Description

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-benzothiophene-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-benzothiophene-3-carbohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 1-benzothiophene-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines resulting from the reduction of the C=N bond.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-benzothiophene-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-benzothiophene-3-carbohydrazide is unique due to its specific structure, which includes a benzothiophene ring and methoxy-substituted phenyl ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H16N2O3S/c1-22-13-8-7-12(16(9-13)23-2)10-19-20-18(21)15-11-24-17-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,20,21)/b19-10+

InChI Key

KFVYIJBLORCQLF-VXLYETTFSA-N

SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=CSC3=CC=CC=C32)OC

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CSC3=CC=CC=C32)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=CSC3=CC=CC=C32)OC

Origin of Product

United States

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